molecular formula C15H13FN2O2 B6539024 N-[4-(carbamoylmethyl)phenyl]-3-fluorobenzamide CAS No. 1060353-87-8

N-[4-(carbamoylmethyl)phenyl]-3-fluorobenzamide

Cat. No. B6539024
CAS RN: 1060353-87-8
M. Wt: 272.27 g/mol
InChI Key: IWZJOVKFWIEJCO-UHFFFAOYSA-N
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Description

“N-[4-(carbamoylmethyl)phenyl]-3-fluorobenzamide” is a compound that has been studied for its potential nootropic effects . It is also known as phenotropil and has been used in research related to brain neurotransmitter receptors .


Synthesis Analysis

The synthesis of this compound involves the N-alkylation of 4 ®-phenyl-2-pyrrolidinone with ethyl bromoacetate in the presence of a strong base . The intermediate N-ethoxycarbonylmethyl-4 ®-phenyl-2-pyrrolidinone is then treated with ammonia .


Molecular Structure Analysis

The molecular structure of “N-[4-(carbamoylmethyl)phenyl]-3-fluorobenzamide” has been characterized by various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and MS .

Mechanism of Action

Target of Action

The primary targets of N-[4-(carbamoylmethyl)phenyl]-3-fluorobenzamide, also known as phenotropil, are neurotransmitter receptors in the brain, including dopamine (DA), serotonin (5-HT), glutamate (NMDA), GABA-A (BDZ), and acetylcholine (nACh) receptors . These receptors play crucial roles in various brain functions, including cognition, mood regulation, and memory.

Mode of Action

Phenotropil interacts with its targets by modulating the density of these neurotransmitter receptors. For instance, it has been found to decrease the number of nACh and NMDA receptors by 46% and 14%, respectively . It also increases the density of dopamine D2 and D3 receptors by 29% and 62%, respectively .

Biochemical Pathways

The compound affects several biochemical pathways associated with the aforementioned neurotransmitters. By modulating the density of these receptors, phenotropil can influence the signaling pathways of dopamine, serotonin, glutamate, GABA, and acetylcholine . The downstream effects of these changes include alterations in mood, cognition, and memory.

Result of Action

The molecular and cellular effects of phenotropil’s action include substantial changes in neurotransmitter receptor densities, which can influence various brain functions. For instance, it can abolish the effect of scopolamine, a drug that induces amnesia, on the benzodiazepine receptors and dopamine D1 receptors . This suggests that phenotropil may have anti-amnestic effects.

Action Environment

Factors such as the presence of other drugs (eg, scopolamine), the physiological state of the individual, and the specific characteristics of the individual’s neurotransmitter receptors could potentially influence the action of phenotropil .

properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c16-12-3-1-2-11(9-12)15(20)18-13-6-4-10(5-7-13)8-14(17)19/h1-7,9H,8H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZJOVKFWIEJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(carbamoylmethyl)phenyl]-3-fluorobenzamide

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